

Tecoflex Processing Technical Support Center: Troubleshooting Moisture-Related Defects

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Compound of Interest

Compound Name: *Tecoflex*

Cat. No.: *B1226596*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting moisture-related defects during the processing of **Tecoflex** thermoplastic polyurethanes (TPUs). Adherence to proper material handling and processing protocols is critical to ensure the quality and performance of the final product.

Frequently Asked Questions (FAQs)

Q1: Why is drying **Tecoflex** before processing so critical?

A1: **Tecoflex**, like other thermoplastic polyurethanes, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Processing **Tecoflex** with excessive moisture can lead to severe defects in the final product. During heating in the extruder or injection molder, the trapped moisture turns to steam, which can cause voids, bubbles, and surface imperfections.[2][3][4][5][6] Furthermore, moisture can cause hydrolytic degradation of the polymer, leading to a reduction in molecular weight and a significant loss of mechanical properties such as strength and elasticity.[2]

Q2: What is the maximum recommended moisture content for processing **Tecoflex**?

A2: For optimal processing results, the moisture content of **Tecoflex** should not exceed 0.05%. [7][8] Some sources even recommend a more stringent level of 0.02% for TPUs to ensure the highest quality parts.[3][9]

Q3: What are the visible signs of moisture-related defects in my processed **Tecoflex** parts?

A3: Common visual indicators of excessive moisture during processing include:

- Bubbles or Voids: Entrapped steam creates pockets within the material.[2][5]
- Splay or Silver Streaks: Silvery streaks on the surface of the part are a classic sign of moisture.[6][10]
- Rough Surface Finish: The surface of the extrudate or molded part may appear uneven or rough.[2][4]
- Inconsistent Melt Flow: This can manifest as surging in extrusion or incomplete mold filling (short shots) in injection molding.[2][11]
- Foaming: In severe cases, the extrudate may appear foamy.[12]

Q4: Can I dry **Tecoflex** in a standard oven?

A4: While a standard circulating air oven can be used, a dehumidifying or desiccant dryer is strongly recommended for optimal drying of **Tecoflex**. [7][8] Dehumidifying dryers deliver air with a very low dew point (typically -40°C/-40°F), which is more effective at removing moisture from the polymer pellets.[7] If using a circulating air dryer, longer drying times and higher temperatures may be necessary, but care must be taken not to exceed the recommended drying temperature, which could lead to material degradation.[2]

Q5: How should I store **Tecoflex** to prevent moisture absorption?

A5: **Tecoflex** resins should be stored in a cool, dry place, away from direct sunlight, in their original sealed, moisture-proof bags.[3] Once a bag is opened, any unused material should be resealed tightly to minimize exposure to ambient humidity.[3] It is best practice to dry the material again before processing if the bag has been opened and stored for an extended period.

Troubleshooting Guide: Moisture-Related Defects

This guide provides a systematic approach to identifying and resolving common moisture-related defects encountered during **Tecoflex** processing.

Observed Defect	Potential Cause	Recommended Action(s)
Bubbles, Voids, or Foaming in Extrudate/Part	Excessive moisture in the Tecoflex pellets.	1. Verify that the material was dried according to the recommended parameters (see Drying Protocol below). 2. Use a dehumidifying dryer with a dew point of -40°C (-40°F). [7] 3. Measure the moisture content of the dried pellets using Karl Fischer titration or a moisture analyzer to ensure it is below 0.05%. [7][8][13] 4. Ensure the hopper of the processing machine is covered to prevent moisture reabsorption. [11]
Splay Marks or Silver Streaks on Molded Parts	Presence of moisture in the polymer melt.	1. Confirm proper drying of the Tecoflex pellets. 2. Check for and eliminate any potential sources of moisture contamination in the material handling system (e.g., condensation in hopper loaders). 3. Increase back pressure during injection molding to help remove volatiles. 4. Ensure proper venting of the mold to allow trapped gases to escape. [6][14][15]
Rough or Uneven Surface Finish	High moisture content in the resin.	1. Implement and verify the recommended drying procedure. 2. Optimize the melt temperature to ensure a homogenous melt. A non-homogenous melt can

		sometimes result in a matte or bumpy surface.[16] 3. Check for contamination in the material.[11]
Inconsistent Extruder Output (Surging)	Variations in melt viscosity due to moisture.	1. Ensure consistent and thorough drying of the material to a moisture content below 0.05%.[7] 2. Maintain a consistent feed of dried material to the extruder. 3. Verify that the extruder temperature profile is stable and appropriate for the Tecoflex grade.
Reduced Mechanical Properties (e.g., Brittleness)	Hydrolytic degradation of the polymer due to moisture during processing.	1. Strictly adhere to the recommended drying protocols to minimize moisture content before processing. 2. Avoid excessive melt temperatures and residence times in the processing equipment, as this can accelerate degradation.[7] 3. If using regrind, ensure it is properly dried and used in limited quantities (e.g., no more than 25%).[14]

Experimental Protocols

Protocol for Drying Tecoflex Pellets

Objective: To reduce the moisture content of **Tecoflex** pellets to below 0.05% prior to processing.

Apparatus:

- Dehumidifying dryer (recommended) or a circulating air oven.

- Moisture analyzer or Karl Fischer titration equipment.
- Shallow trays for oven drying.

Methodology:

- Pre-Drying Analysis (Optional but Recommended):
 - Take a representative sample of the undried **Tecoflex** pellets.
 - Determine the initial moisture content using a moisture analyzer or Karl Fischer titration (see Protocol 2). This will help in optimizing the drying time.
- Drying Procedure:
 - Using a Dehumidifying Dryer (Preferred Method):
 - Set the drying temperature according to the manufacturer's recommendations. For many **Tecoflex** grades, a typical starting point is 65.5°C (150°F).^{[7][8]}
 - Ensure the dryer is delivering air with a dew point of -40°C (-40°F).^[7]
 - Dry the material for a minimum of 2-4 hours.^{[7][8]} For overnight drying, a lower temperature of 54.4°C (130°F) can be used.^{[7][8]}
 - Using a Circulating Air Oven:
 - Spread the **Tecoflex** pellets in a thin, even layer on shallow trays (no more than 1 inch deep).
 - Set the oven temperature as recommended. For TPUs with a Shore A hardness of 75 to 90, a temperature of 80°C to 90°C is suggested for dehumidified air dryers, while 100°C to 110°C is for circulating air dryers. For harder grades (above Shore A 90), temperatures can be higher.
 - Dry for 3 to 4 hours.
- Post-Drying Analysis:

- After the recommended drying time, take a sample of the dried pellets (preferably from the bottom of the hopper or tray).
- Immediately measure the moisture content to verify it is below 0.05%.
- If the moisture content is still too high, extend the drying time and re-measure.
- Material Handling Post-Drying:
 - Process the dried material as soon as possible to prevent moisture reabsorption.
 - Keep the dryer hopper covered. A hopper dryer mounted on the processing machine is ideal.

Protocol for Moisture Content Analysis

Objective: To accurately determine the moisture content of **Tecoflex** pellets.

Method 1: Karl Fischer Titration (ASTM D6869)

This is a highly accurate method for determining water content.[\[13\]](#)

Apparatus:

- Karl Fischer titrator (coulometric or volumetric).
- Heating oven to vaporize the water from the pellets.
- Dry, inert gas (e.g., nitrogen) to carry the moisture to the titration cell.

Methodology:

- Instrument Preparation:
 - Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the reagent to a dry state.
- Sample Preparation and Analysis:

- Accurately weigh a small sample (typically 1-3 grams) of the **Tecoflex** pellets.[\[17\]](#)
- Place the sample in the heating oven. The oven temperature should be high enough to release the water without degrading the polymer. This may require some method development, but a starting point could be in the range of the processing temperature.
- The vaporized water is carried by the dry nitrogen gas into the Karl Fischer titration cell.
- The titrator automatically measures the amount of water and calculates the moisture content as a percentage or in parts per million (ppm).

Method 2: Loss on Drying (Moisture Analyzer)

This method is faster but may be less accurate than Karl Fischer titration if other volatile components are present.

Apparatus:

- Halogen or infrared moisture analyzer with an integrated balance.

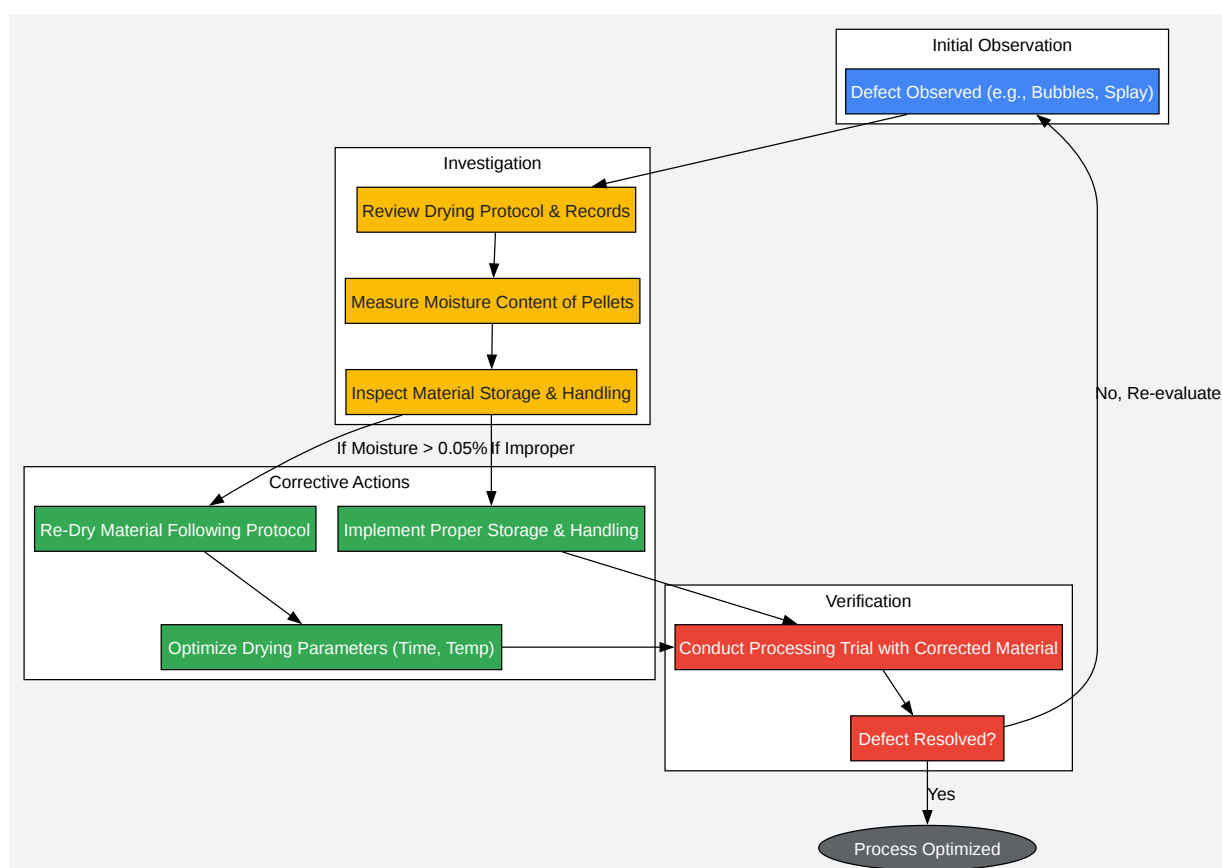
Methodology:

- Instrument Setup:
 - Place the moisture analyzer on a level, vibration-free surface.
 - Set the drying temperature and program parameters according to the instrument's guidelines for TPUs.
- Sample Analysis:
 - Place a sample pan on the balance and tare the instrument.
 - Evenly distribute a small, representative sample of **Tecoflex** pellets on the pan.
 - Close the lid to start the analysis. The instrument will heat the sample and record the weight loss over time.

- The analysis is complete when the weight stabilizes. The instrument will then display the calculated moisture content.

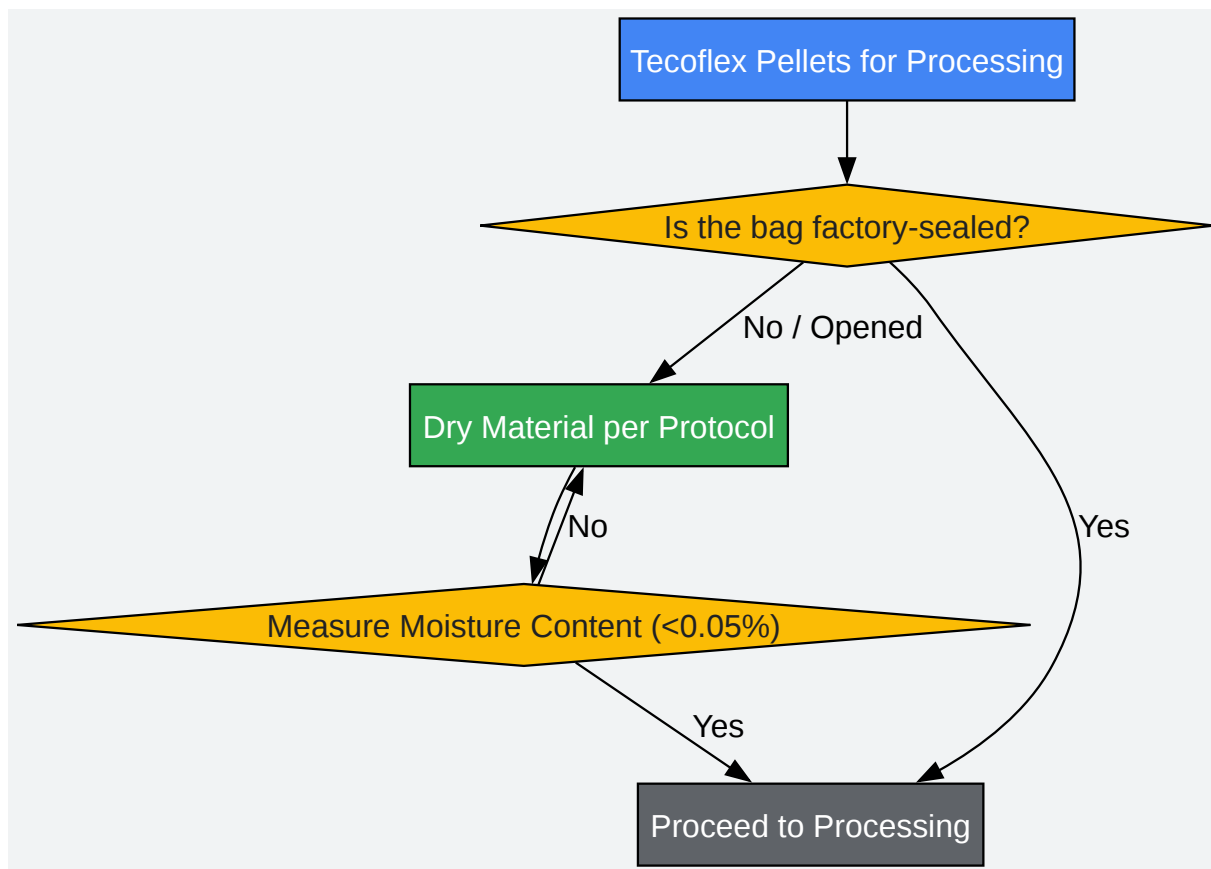
Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for troubleshooting moisture-related defects.



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Caption: Troubleshooting workflow for moisture-related defects.



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Caption: Decision process for drying **Tecoflex** pellets.

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